N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 946259-57-0
VCID: VC11976597
InChI: InChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-14-15-22-18(17-19)9-8-16-26(22)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27)
SMILES: CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Molecular Formula: C24H24N2O4S
Molecular Weight: 436.5 g/mol

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide

CAS No.: 946259-57-0

Cat. No.: VC11976597

Molecular Formula: C24H24N2O4S

Molecular Weight: 436.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide - 946259-57-0

Specification

CAS No. 946259-57-0
Molecular Formula C24H24N2O4S
Molecular Weight 436.5 g/mol
IUPAC Name N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide
Standard InChI InChI=1S/C24H24N2O4S/c1-2-30-23-13-7-6-12-21(23)24(27)25-19-14-15-22-18(17-19)9-8-16-26(22)31(28,29)20-10-4-3-5-11-20/h3-7,10-15,17H,2,8-9,16H2,1H3,(H,25,27)
Standard InChI Key BYHUYEDYOGFRPQ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
Canonical SMILES CCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound consists of a tetrahydroquinoline scaffold, a partially saturated quinoline derivative, substituted at the 1-position with a benzenesulfonyl group and at the 6-position with a 2-ethoxybenzamide moiety. The benzenesulfonyl group introduces sulfonamide functionality, while the 2-ethoxybenzamide contributes aromatic and hydrogen-bonding capabilities.

Key Structural Features:

  • Tetrahydroquinoline Core: A six-membered aromatic ring fused to a partially saturated piperidine ring, providing rigidity and potential for π-π interactions.

  • Benzenesulfonyl Group: Enhances metabolic stability and modulates solubility through its polar sulfonyl group .

  • 2-Ethoxybenzamide: The ethoxy substituent at the ortho position of the benzamide may influence steric interactions and binding affinity compared to para-substituted analogs.

IUPAC Nomenclature and Identifiers

The systematic name follows IUPAC rules:
N-[1-(Benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-ethoxybenzamide

PropertyValue
Molecular FormulaC24H24N2O4S
Molecular Weight436.53 g/mol
CAS Registry NumberNot Assigned*
SMILESCCOC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4
InChIKeyBYCBQWKGZSSULE-UHFFFAOYSA-N

*Note: The 4-ethoxy analog (CAS 941961-15-5) is documented, but positional isomers often lack distinct CAS assignments until isolated or patented.

Synthesis and Characterization

Synthetic Route

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-ethoxybenzamide likely follows a multi-step sequence analogous to its 4-ethoxy counterpart:

  • Tetrahydroquinoline Formation: Cyclization of an appropriately substituted aniline with a carbonyl compound under acidic conditions.

  • Sulfonylation: Reaction of the tetrahydroquinoline intermediate with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Amide Coupling: Condensation of the sulfonylated tetrahydroquinoline with 2-ethoxybenzoic acid using coupling agents like HATU or EDCI.

Critical Reaction Parameters:

  • Temperature control during sulfonylation to prevent over-reaction.

  • Purification via column chromatography or recrystallization to isolate intermediates.

Analytical Characterization

Standard techniques confirm structure and purity:

MethodApplication
1H/13C NMRVerify substituent positions and integration ratios.
HPLCAssess purity (>95% typically required for biological testing).
Mass SpectrometryConfirm molecular ion peak (m/z 436.53).

Physicochemical Properties

Lipophilicity and Solubility

Predicted values using computational tools (e.g., SwissADME):

ParameterValue
logP~3.2
logD (pH 7.4)~2.8
Water Solubility<10 µM

The benzenesulfonyl group increases polarity compared to alkylsulfonyl analogs (e.g., logP 3.15 for ethanesulfonyl derivatives ), but the 2-ethoxy group may reduce aqueous solubility due to steric hindrance.

Hydrogen Bonding Capacity

  • Acceptors: 7 (sulfonyl O, amide O, ethoxy O, quinoline N) .

  • Donors: 1 (amide NH).

Biological Activities and Mechanism

Hypothesized Targets

Based on structural analogs, potential targets include:

  • Kinase Enzymes: Sulfonamide-containing compounds often inhibit tyrosine kinases.

  • G Protein-Coupled Receptors (GPCRs): Tetrahydroquinoline derivatives frequently modulate neurotransmitter receptors.

Structure-Activity Relationships (SAR)

  • Benzenesulfonyl vs. Alkylsulfonyl: Aromatic sulfonyl groups enhance target affinity but may reduce blood-brain barrier penetration .

  • Ethoxy Position: Ortho substitution (2-ethoxy) could favor interactions with hydrophobic binding pockets compared to para-substituted analogs.

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